molecular formula C23H22N4O4S2 B2864043 2-[(4-{[(4-acetylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide CAS No. 954040-22-3

2-[(4-{[(4-acetylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide

Cat. No.: B2864043
CAS No.: 954040-22-3
M. Wt: 482.57
InChI Key: FJAIDKVJIXLVCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-{[(4-Acetylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide is a structurally complex acetamide derivative featuring a central 1,3-thiazole core, a heterocycle known for its significant role in medicinal chemistry . The compound is substituted with a sulfanyl-acetamide moiety and is built around a carbamoyl-methyl functionalized thiazole scaffold, analogous to other researched molecules in its class . The thiazole ring, containing sulfur and nitrogen atoms, is a versatile moiety renowned for its diverse pharmacological activities, and its incorporation into molecules often confers interesting properties for scientific investigation . Compounds of this structural class are recognized for their broad spectrum of pharmacological activities and are frequently investigated in multiple research domains. These include serving as building blocks in synthetic chemistry for the creation of more complex molecular architectures, and in biology for their potential as enzyme inhibitors or receptor ligands . Specifically, molecules based on the thiazole nucleus have demonstrated a wide range of therapeutic potentials such as antibacterial, antifungal, anti-inflammatory, and anticancer effects in preclinical research . The mechanism of action for such compounds typically involves interaction with specific biological targets; for instance, some thiazole derivatives act as negative allosteric modulators for ion channels, while others may inhibit enzyme activity by binding to active sites or modulate receptor function, thereby triggering various cellular pathways . Researchers value this compound for its potential utility in exploring biochemical pathways and as a key synthon in the development of novel therapeutic agents. Please note: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-acetylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S2/c1-14(28)16-6-8-17(9-7-16)25-21(30)11-20-12-32-23(27-20)33-13-22(31)26-19-5-3-4-18(10-19)24-15(2)29/h3-10,12H,11,13H2,1-2H3,(H,24,29)(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAIDKVJIXLVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-{[(4-acetylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the acetylphenyl and acetamidophenyl groups. Common reagents used in these reactions include thioamides, acyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure regulation is common to maintain consistency and efficiency. Purification steps such as recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-{[(4-acetylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

2-[(4-{[(4-acetylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of dyes, fungicides, and biocides.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of cellular processes in microbes or cancer cells, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Biological Activity (Reported) Reference ID
2-[(4-{[(4-Acetylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide 1,3-Thiazole 4-acetylphenyl carbamoyl, 3-acetamidophenyl Not explicitly reported (inferred) N/A
2-[(5-{[(4-Methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide 1,3,4-Thiadiazole 4-methylphenyl carbamoyl, 4-nitrophenyl Antimicrobial (hypothesized)
N-(4-methylthiazol-2-yl)-2-p-tolylacetamide 1,3-Thiazole 4-methylthiazole, p-tolyl Antibacterial (MIC: 12.5–6.25 µg/mL)
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide 1,2,4-Triazole 4-chlorophenyl, 4-methoxyphenyl, 6-methylbenzothiazole Enzyme inhibition (inferred)
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide Benzene 2-aminophenyl, 4-methoxyphenyl Antimicrobial (tested)

Key Observations:

Core Heterocycle Influence :

  • 1,3-Thiazole derivatives (e.g., compound 107b in ) exhibit strong antibacterial activity (MIC: 6.25 µg/mL) due to electron-withdrawing substituents enhancing membrane penetration .
  • 1,3,4-Thiadiazole analogs () may show reduced solubility compared to thiazoles due to increased ring rigidity, affecting bioavailability .
  • 1,2,4-Triazole derivatives () often target enzymes (e.g., cyclooxygenase) via hydrogen bonding with the triazole nitrogen .

Substituent Effects :

  • Acetyl/acetanilide groups (e.g., 3-acetamidophenyl in the target compound) may enhance metabolic stability compared to nitro or methoxy groups .
  • Chlorophenyl or methyl groups () improve lipophilicity, aiding in bacterial membrane disruption .

Biological Activity Trends: Thiazole derivatives with p-tolyl or 3,4-dimethylphenoxy substituents () show broad-spectrum antifungal activity, suggesting the target compound’s 4-acetylphenyl group could similarly interact with fungal ergosterol biosynthesis pathways .

Physicochemical and Pharmacokinetic Insights

  • Solubility : The 3-acetamidophenyl group in the target compound likely increases hydrophilicity compared to analogs with nitro () or benzothiazole () groups.
  • Metabolic Stability: Acetylated aromatic amines (e.g., 4-acetylphenyl) resist rapid hepatic degradation compared to primary amines (e.g., 2-aminophenyl in ) .

Biological Activity

The compound 2-[(4-{[(4-acetylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H28N4O6S2C_{25}H_{28}N_{4}O_{6}S_{2}, with a molecular weight of 544.6 g/mol. The compound features a thiazole ring, an acetamide group, and a sulfanyl linkage, which are critical for its biological activity.

PropertyValue
Molecular FormulaC25H28N4O6S2
Molecular Weight544.6 g/mol
CAS Number896026-44-1

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. In one study, thiazole-based compounds showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against Jurkat and A-431 cell lines, suggesting that the presence of electron-donating groups enhances their cytotoxicity .

The specific compound under review has shown promise in preliminary assays. The structure-activity relationship analysis indicates that modifications on the thiazole ring and the substitution pattern on the phenyl rings are crucial for enhancing activity against cancer cells.

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. A study reported that certain thiazoles inhibited the growth of Gram-positive bacteria with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL . The presence of functional groups such as carbamoyl and acetamido enhances the compound's interaction with microbial targets, leading to increased efficacy.

Study 1: Anticancer Screening

In a recent study, various thiazole derivatives were synthesized and tested for their anticancer properties using the MTT assay. The compound demonstrated significant growth inhibition in HT29 cancer cells, with results comparable to standard chemotherapeutic agents like doxorubicin .

Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis highlighted that substituents on the phenyl rings significantly influence biological activity. For example, compounds with methyl or chloro substitutions exhibited enhanced cytotoxic effects compared to their unsubstituted counterparts .

The proposed mechanism of action for thiazole derivatives includes induction of apoptosis in cancer cells through modulation of apoptotic pathways. Molecular dynamics simulations have suggested that these compounds interact with key proteins involved in cell survival and proliferation, such as Bcl-2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.